molecular formula C11H11NO3 B14389221 2-(Cyanomethoxy)ethyl benzoate CAS No. 88713-34-2

2-(Cyanomethoxy)ethyl benzoate

Cat. No.: B14389221
CAS No.: 88713-34-2
M. Wt: 205.21 g/mol
InChI Key: HWTMSRDAULZBMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyanomethoxy)ethyl benzoate is an organic compound that belongs to the ester family Esters are known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Cyanomethoxy)ethyl benzoate can be synthesized through the esterification of benzoic acid with 2-(cyanomethoxy)ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Cyanomethoxy)ethyl benzoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to produce benzoic acid and 2-(cyanomethoxy)ethanol under acidic or basic conditions.

    Reduction: The nitrile group in the compound can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to an amide or other derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Ammonia or primary amines for aminolysis reactions.

Major Products Formed

    Hydrolysis: Benzoic acid and 2-(cyanomethoxy)ethanol.

    Reduction: 2-(Aminomethoxy)ethyl benzoate.

    Substitution: Amides and other ester derivatives.

Scientific Research Applications

2-(Cyanomethoxy)ethyl benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyanomethoxy)ethyl benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid, which may have biological activity. The nitrile group can be reduced to an amine, which can interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Another ester of benzoic acid, but with an ethyl group instead of a 2-(cyanomethoxy)ethyl group.

    Methyl benzoate: Similar to ethyl benzoate, but with a methyl group.

    2-(Methoxymethoxy)ethyl benzoate: Similar structure but with a methoxy group instead of a cyanomethoxy group.

Uniqueness

2-(Cyanomethoxy)ethyl benzoate is unique due to the presence of the cyanomethoxy group, which imparts distinct chemical and physical properties. This functional group allows for specific reactions and interactions that are not possible with simpler esters like ethyl or methyl benzoate. The compound’s versatility in undergoing various chemical transformations makes it valuable in research and industrial applications.

Properties

CAS No.

88713-34-2

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2-(cyanomethoxy)ethyl benzoate

InChI

InChI=1S/C11H11NO3/c12-6-7-14-8-9-15-11(13)10-4-2-1-3-5-10/h1-5H,7-9H2

InChI Key

HWTMSRDAULZBMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCOCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.